molecular formula C15H23N3O B13277733 N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide

Cat. No.: B13277733
M. Wt: 261.36 g/mol
InChI Key: CQHCNKFJLPHUHS-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide is a compound of significant interest in various fields of scientific research It is known for its unique chemical structure, which includes a pyrrolidine ring and a dimethylamino group attached to a phenylethyl moiety

Preparation Methods

The synthesis of N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide typically involves the reaction of N-substituted piperidines with specific reagents under controlled conditions. One common method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it is used in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is known to affect neurotransmitter systems in the brain .

Comparison with Similar Compounds

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide is unique due to its specific chemical structure, which distinguishes it from other similar compounds. Similar compounds include pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share some structural similarities but differ in their biological activity and applications .

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H23N3O/c1-18(2)11-14(12-7-4-3-5-8-12)17-15(19)13-9-6-10-16-13/h3-5,7-8,13-14,16H,6,9-11H2,1-2H3,(H,17,19)

InChI Key

CQHCNKFJLPHUHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)NC(=O)C2CCCN2

Origin of Product

United States

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